molecular formula C6H12N2O B186166 (R)-piperidine-3-carboxamide CAS No. 168749-30-2

(R)-piperidine-3-carboxamide

Cat. No. B186166
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-RXMQYKEDSA-N
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Description

(R)-Piperidine-3-carboxamide, also known as R-PPCA, is an organic compound with the molecular formula C6H11NO2. It is a chiral molecule with two non-superposable mirror-image isomers, (R)-PPCA and (S)-PPCA. It is an important intermediate in the synthesis of many drugs and other compounds. R-PPCA is commonly used in the synthesis of anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used in the production of detergents, surfactants, and other organic compounds.

Scientific Research Applications

TRPM8 Antagonists in Neuropathic Pain

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, including (R)-piperidine-3-carboxamide derivatives, have been identified as transient receptor potential melastatin 8 (TRPM8) antagonists. These compounds have shown efficacy in rodent models of neuropathic pain, with (R)-(-)-10e demonstrating a good pharmacokinetic profile and potent activity (Chaudhari et al., 2013).

Anti-Proliferative Properties in Cancer Research

Compounds synthesized as curcumin mimics, including 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, have shown high anti-proliferative properties against cancer cells. These compounds demonstrated higher potency than 5-fluorouracil, a clinically approved drug for colon, breast, and skin cancers, through in vitro MTT bio-assay (Fawzy et al., 2019).

CGRP Receptor Antagonism

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, was developed using a stereoselective synthesis process, demonstrating its potential in medical applications (Cann et al., 2012).

Anti-HIV-1 Activity

Piperidine carboxamides have been explored as inhibitors of anaplastic lymphoma kinase (ALK) and HIV-1 reverse transcriptase, indicating their potential in the treatment of HIV-1 (Bryan et al., 2012); (Tang et al., 2010).

Anti-Angiogenic Properties

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy (Kambappa et al., 2017).

Tubulin Inhibitors in Cancer Therapy

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new chemical class, act as tubulin inhibitors, indicating their potential as antiproliferative agents in cancer therapy (Krasavin et al., 2014).

properties

IUPAC Name

(3R)-piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357560
Record name (R)-piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-piperidine-3-carboxamide

CAS RN

168749-30-2
Record name (R)-piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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